Eight‑Fold Superiority Against Pseudomonas aeruginosa NCTC 10490 Relative to Nocardicin F
In a standardized agar‑dilution MIC assay (Mueller‑Hinton agar, inoculum 10⁶ CFU/mL, 37 °C, 20 h), Nocardicin E displayed an MIC of 12.5 µg/mL against the reference strain Pseudomonas aeruginosa NCTC 10490, whereas its closest structural analog Nocardicin F required 100 µg/mL to achieve the same endpoint [1]. Both compounds were inactive (MIC >400 µg/mL) against Staphylococcus aureus 209P, Bacillus subtilis ATCC 6633, and Escherichia coli NIHJ JC‑2, confirming that the potency difference is restricted to the Pseudomonas target [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 12.5 µg/mL |
| Comparator Or Baseline | Nocardicin F: 100 µg/mL |
| Quantified Difference | 8‑fold lower MIC (12.5 vs. 100 µg/mL) |
| Conditions | Agar dilution; Mueller‑Hinton agar; 10⁶ CFU/mL inoculum; 37 °C; 20 h incubation; P. aeruginosa NCTC 10490 |
Why This Matters
For researchers screening antipseudomonal monobactams, the 8‑fold potency advantage of Nocardicin E over Nocardicin F directly determines which compound enters dose‑response or mechanistic follow‑up studies.
- [1] US Patent 4,146,536. Nocardicin E and F, and process for production thereof. Table 4. Fujisawa Pharmaceutical Co., Ltd., 1979. View Source
